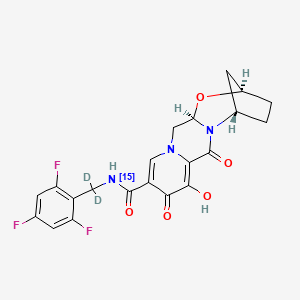

Bictegravir-15N,d2

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H18F3N3O5 |

|---|---|

Molecular Weight |

452.4 g/mol |

IUPAC Name |

(1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide |

InChI |

InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i6D2,25+1 |

InChI Key |

SOLUWJRYJLAZCX-GVTUWXLFSA-N |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=C(C=C1F)F)F)[15NH]C(=O)C2=CN3C[C@@H]4N([C@H]5CC[C@H](C5)O4)C(=O)C3=C(C2=O)O |

Canonical SMILES |

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bictegravir-15N, d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a feasible synthetic pathway for Bictegravir-15N, d2, an isotopically labeled variant of the potent HIV-1 integrase strand transfer inhibitor, Bictegravir. The strategic incorporation of a ¹⁵N atom into the pyridine ring and two deuterium atoms into the cyclopentanol moiety provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioassays.

Proposed Synthetic Pathway

The synthesis of Bictegravir-15N, d2 can be approached by preparing three key isotopically labeled intermediates, which are then assembled to form the final product. The overall strategy involves:

-

Synthesis of a ¹⁵N-labeled pyridine-containing core: This can be achieved by employing a Zincke reaction with ¹⁵NH₄Cl to introduce the nitrogen isotope into a precursor of the polycyclic core of Bictegravir.

-

Synthesis of d2-(1R,3S)-3-aminocyclopentanol: Deuterium atoms can be introduced via catalytic deuteration of a cyclopentene precursor followed by stereoselective synthesis to obtain the desired chiral amino alcohol.

-

Synthesis of deuterated 2,4,6-trifluorobenzylamine: While not strictly required for "Bictegravir-15N, d2", this guide will focus on the deuteration of the cyclopentanol ring. However, deuteration of the benzylamine moiety is also a possibility using methods like acid-catalyzed hydrogen-deuterium exchange.

These labeled intermediates are then coupled in a convergent synthesis, mirroring established routes for non-labeled Bictegravir.

Experimental Protocols

Synthesis of the ¹⁵N-labeled Bicyclic Pyridone Core (Intermediate 3)

A potential route to the ¹⁵N-labeled core involves the initial synthesis of a substituted pyridine which is then elaborated. A key step is the incorporation of the ¹⁵N atom using a method analogous to the Zincke reaction on a suitable precursor.

Step 1: Synthesis of ¹⁵N-3-Picoline (Illustrative Precursor)

A general method for ¹⁵N-labeling of pyridines can be adapted. For instance, starting from a suitable precursor, a ring-opening and subsequent ring-closure with a ¹⁵N-ammonia source can be employed.

-

Reaction: Ring-opening of a suitable precursor followed by cyclization with ¹⁵NH₄Cl.

-

Reagents: Pyridinium salt precursor, ¹⁵NH₄Cl, base (e.g., NaOAc).

-

Solvent: Ethanol.

-

Procedure: A pyridinium salt (Zincke salt) derived from a precursor to the bicyclic system is reacted with ¹⁵NH₄Cl in the presence of a base. The reaction mixture is heated to facilitate the ring closure, forming the ¹⁵N-labeled pyridine ring. Purification is typically achieved through chromatography.

Step 2: Elaboration to the Bicyclic Pyridone Core

The resulting ¹⁵N-labeled pyridine intermediate would then undergo a series of reactions, including condensation and cyclization steps, analogous to established non-labeled syntheses to construct the full bicyclic pyridone core of Bictegravir.

Synthesis of d2-(1R,3S)-3-Aminocyclopentanol (Intermediate 6)

Step 1: Catalytic Deuteration of Cyclopentene

-

Reaction: Catalytic deuteration of cyclopentene.

-

Reagents: Cyclopentene, Deuterium gas (D₂), Palladium on carbon (Pd/C).

-

Solvent: Ethyl acetate.

-

Procedure: Cyclopentene is dissolved in ethyl acetate in a high-pressure reactor. The vessel is purged with nitrogen, and then a 10% Pd/C catalyst is added. The reactor is then pressurized with deuterium gas and the mixture is stirred vigorously at room temperature until the reaction is complete (monitored by GC-MS). The catalyst is removed by filtration through Celite, and the deuterated cyclopentane is isolated by distillation.

Step 2: Functionalization and Chiral Resolution

The deuterated cyclopentane is then converted to (1R,3S)-3-aminocyclopentanol through a multi-step sequence involving oxidation, amination, and chiral resolution, similar to established methods for the non-labeled compound. This may involve enzymatic resolution or the use of chiral auxiliaries to achieve the desired stereochemistry.

Final Assembly of Bictegravir-15N, d2

The final steps involve coupling the ¹⁵N-labeled bicyclic pyridone core with d2-(1R,3S)-3-aminocyclopentanol and 2,4,6-trifluorobenzylamine.

-

Reaction: Multi-step condensation and cyclization sequence.

-

Procedure: The synthesis follows the established routes for Bictegravir, where the key fragments are coupled. For instance, the bicyclic core can be activated and then reacted sequentially with the labeled aminocyclopentanol and the trifluorobenzylamine. The final steps often involve deprotection and salt formation.

Data Presentation

Table 1: Estimated Yields and Isotopic Purity of Key Intermediates

| Intermediate | Structure | Estimated Yield (%) | Estimated Isotopic Purity (%) |

| ¹⁵N-labeled Bicyclic Pyridone Core | (Structure of the core) | 40-50 | >98% ¹⁵N |

| d2-(1R,3S)-3-Aminocyclopentanol | (Structure of the amino alcohol) | 60-70 | >98% d2 |

| Bictegravir-15N, d2 | (Structure of the final product) | 30-40 (from final coupling) | >98% ¹⁵N, >98% d2 |

Note: Yields and purities are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction conditions and optimization.

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathway for Bictegravir-15N, d2.

Logical Workflow for Isotopic Labeling

Caption: Logical workflow for the synthesis of isotopically labeled Bictegravir.

This guide provides a foundational understanding of a potential synthetic route for Bictegravir-15N, d2. Researchers should note that the specific reaction conditions and purification methods will require optimization to achieve the desired yields and isotopic enrichment. The provided pathways are based on established chemical principles and analogous transformations reported in the scientific literature.

Technical Guide: Physical Properties of Bicteravir-15N, d2

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical properties of Bictegravir-15N, d2, an isotopically labeled version of the potent HIV-1 integrase strand transfer inhibitor (INSTI), Bictegravir. This guide is intended to serve as a technical resource for researchers and professionals involved in drug development and analysis.

Core Physical and Chemical Data

The physical properties of Bictegravir-15N, d2 are primarily derived from supplier specifications and are expected to be nearly identical to the unlabeled compound, with the exception of properties directly influenced by the isotopic substitution (i.e., molecular weight and accurate mass).

| Property | Value | Source |

| Chemical Name | (1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide | N/A |

| Molecular Formula | C21H16D2F3N2(15N)O5 | N/A |

| Molecular Weight | 452.39 g/mol | N/A |

| Accurate Mass | 452.1294 Da | N/A |

| Appearance | Off-white to yellow powder | [] |

| Purity | ≥98% | [][2] |

| Solubility | Soluble in DMSO and methanol.[2][3][4] | N/A |

| Storage Conditions | -20°C for long-term storage. | [2] |

| Boiling Point (unlabeled) | 682.5 ± 55.0 °C at 760 mmHg | [] |

| Density (unlabeled) | 1.62 ± 0.1 g/cm³ | [] |

| pKa (Strongest Acidic, unlabeled) | 9.81 | [5] |

Mechanism of Action: HIV-1 Integrase Inhibition

Bictegravir functions by inhibiting the strand transfer activity of the HIV-1 integrase enzyme.[6][7] This crucial step in the viral replication cycle involves the insertion of the viral DNA into the host cell's genome. By blocking this process, Bictegravir effectively halts viral replication.[8][9] The mechanism is generally understood to involve the chelation of divalent metal ions in the active site of the integrase enzyme.[10]

Experimental Protocols

While specific, detailed experimental protocols for the physical characterization of Bictegravir-15N, d2 are not publicly available, the following sections describe general methodologies that would be employed for such a compound. These are based on established analytical techniques for active pharmaceutical ingredients (APIs).[11]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method would be the standard approach for determining the purity of Bictegravir-15N, d2.

-

Instrumentation: A standard HPLC system equipped with a UV detector would be utilized.[12][13]

-

Column: A C18 column is a common choice for separating Bictegravir and its impurities.[12]

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., triethylamine buffer) and an organic solvent such as methanol or acetonitrile.[12][14]

-

Detection: The UV detection wavelength would be set to an absorbance maximum for Bictegravir, such as 260 nm.[13]

-

Procedure: A solution of Bictegravir-15N, d2 of known concentration would be injected into the HPLC system. The retention time of the main peak would be compared to a reference standard. Purity is calculated based on the area of the main peak relative to the total area of all peaks detected in the chromatogram.

Mass Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a critical technique for confirming the molecular weight and isotopic enrichment of Bictegravir-15N, d2.

-

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system.

-

Ionization: Electrospray ionization (ESI) in positive mode is a suitable method for Bictegravir.[15][16]

-

Analysis: The mass spectrum would be analyzed to confirm the presence of the molecular ion corresponding to the calculated accurate mass of Bictegravir-15N, d2 (452.1294 Da). The isotopic distribution pattern would also be examined to confirm the incorporation of one 15N and two deuterium atoms. A study on unlabeled bictegravir used a mass spectrometer in ESI positive multiple reaction monitoring mode with m/z transitions of 450.1/289.1.[15] For bictegravir-15N d2, the transition would be 453.2→289.2.[17]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the chemical structure and the position of the isotopic labels.

-

Instrumentation: A high-field NMR spectrometer.

-

¹H NMR: The proton NMR spectrum would be acquired to confirm the overall structure of the molecule. The integration of the proton signals would be consistent with the expected structure, and the absence of signals at the deuterated positions would confirm the location of the deuterium labels. A ¹H NMR spectrum for unlabeled Bictegravir is publicly available and can be used for comparison.[18]

-

¹³C NMR: The carbon-13 NMR spectrum would provide further confirmation of the carbon skeleton.

-

¹⁵N NMR: A nitrogen-15 NMR experiment could be performed to directly observe the 15N-labeled nitrogen atom.

The following diagram illustrates a general workflow for the physical and chemical characterization of a stable isotope-labeled API like Bictegravir-15N, d2.

References

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. glpbio.com [glpbio.com]

- 4. selleckchem.com [selleckchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]

- 7. youtube.com [youtube.com]

- 8. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 9. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

- 10. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. labinsights.nl [labinsights.nl]

- 12. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. turkjps.org [turkjps.org]

- 14. asianpubs.org [asianpubs.org]

- 15. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination and quantification of related substances and degradation products in bictegravir by full factorial design evaluated HPLC and mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bictegravir(1611493-60-7) 1H NMR [m.chemicalbook.com]

Isotopic Labeling of Bictegravir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Bictegravir, an integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection. This document details the synthesis, application, and analysis of isotopically labeled Bictegravir, with a focus on Carbon-14 and deuterium labeling for use in drug metabolism and pharmacokinetic (DMPK) studies.

Introduction to Isotopic Labeling in Drug Development

Isotopic labeling is a critical tool in modern drug development, enabling the quantitative analysis of a drug's absorption, distribution, metabolism, and excretion (ADME). By replacing one or more atoms of a drug molecule with their corresponding isotopes, researchers can trace the compound and its metabolites in biological systems. For Bictegravir, Carbon-14 ([14C]) and stable isotopes like deuterium (D or 2H) are the most commonly employed labels. [14C]-labeling is instrumental in mass balance and metabolite profiling studies, while deuterated analogs often serve as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Synthesis of Isotopically Labeled Bictegravir

While detailed, step-by-step proprietary synthetic procedures for isotopically labeled Bictegravir are not publicly available, the scientific literature and patents provide a strong basis for outlining the synthetic strategies.

[14C]-Bictegravir

[14C]-Bictegravir has been synthesized for use in human and nonclinical ADME studies.[1][2] The radiolabel is incorporated at the carbonyl group of the trifluorobenzyl acetamide moiety of the molecule.[1][2] This position is metabolically stable, ensuring that the radiolabel is not lost during biotransformation. The synthesis would likely involve the use of a [14C]-labeled precursor in the final amide coupling step of the Bictegravir synthesis.

A plausible synthetic approach, based on known synthetic routes for Bictegravir, is the condensation of the carboxylic acid core with a [14C]-labeled 2,4,6-trifluorobenzylamine or the activation of the carboxylic acid with a [14C]-phosgene equivalent followed by coupling with the amine. The final product is purified to a high radiochemical purity.

Deuterated Bictegravir

Deuterated analogs of Bictegravir, such as Bictegravir-d4 and Bictegravir-d5, are available as stable isotope-labeled internal standards for bioanalytical applications.[3] A patent for deuterated Bictegravir describes the synthesis of various deuterated isotopologues.[4] The synthesis involves the use of deuterated reagents in the steps leading to the formation of key intermediates.[4] For example, deuterated solvents and reducing agents can be used to introduce deuterium at specific positions on the molecule. The patent suggests that deuterium incorporation of at least 90% is achievable.[4]

Applications of Isotopically Labeled Bictegravir

ADME Studies with [14C]-Bictegravir

A pivotal application of [14C]-Bictegravir is in human and nonclinical ADME studies to understand its pharmacokinetic profile.[1][5] These studies are crucial for determining the routes and rates of absorption, distribution, metabolism, and excretion of the drug and its metabolites.

Human Mass Balance Study Protocol: In a typical human ADME study, a single oral dose of [14C]-Bictegravir is administered to healthy subjects.[1] For instance, a 100 mg dose containing approximately 100 µCi of [14C]-Bictegravir can be administered as an oral solution.[1] Blood, urine, and feces are collected at various time points to measure total radioactivity and to profile and identify metabolites.

Bioanalytical Assays using Deuterated Bictegravir

Deuterated Bictegravir serves as an ideal internal standard for quantitative bioanalytical methods, such as LC-MS/MS, due to its similar chemical and physical properties to the unlabeled drug, but with a distinct mass. This allows for accurate and precise quantification of Bictegravir in complex biological matrices like plasma.

Experimental Protocols

[14C]-Bictegravir ADME Study Sample Analysis

-

Sample Preparation: Plasma samples are often pooled by time point.[2] Samples (plasma, urine, feces homogenates) are typically analyzed for total radioactivity using liquid scintillation counting. For metabolite profiling, samples are often extracted using protein precipitation or solid-phase extraction.

-

Analytical Method: High-performance liquid chromatography (HPLC) with radiochemical detection is used to separate the parent drug from its metabolites. The fractions corresponding to radioactive peaks are then collected for structural elucidation by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

LC-MS/MS Method for Bictegravir Quantification

The following is a representative LC-MS/MS protocol for the quantification of Bictegravir in human plasma, using a deuterated internal standard.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of human plasma, add 200 µL of acetonitrile containing the deuterated Bictegravir internal standard.[3]

-

Vortex the mixture for 5 minutes.[3]

-

Centrifuge at 14,000 rpm for 5 minutes to precipitate proteins.[3]

-

Transfer the supernatant to a clean tube and dilute with an appropriate buffer.[3]

-

Inject an aliquot into the LC-MS/MS system.[3]

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Mass Spectrometry:

-

Data Presentation

The following tables summarize key quantitative data related to the isotopic labeling of Bictegravir.

| Parameter | Value | Reference |

| Isotope | Carbon-14 | [1] |

| Label Position | Carbonyl group of the trifluorobenzyl acetamide moiety | [1] |

| Specific Activity | ≥55.9 µCi/µmol | [1] |

| Radiochemical Purity | ≥97.3% | [1] |

| Human Dose | 100 mg (containing ~100 µCi [14C]-Bictegravir) | [1] |

Table 1: Properties of [14C]-Bictegravir Used in Human ADME Studies

| Analyte | MRM Transition (m/z) | Reference |

| Bictegravir | 450.1 → 289.1 | [1] |

| Deuterated Internal Standard | Varies based on deuteration pattern (e.g., 454.1 → 293.1 for d4) | N/A |

Table 2: Representative MRM Transitions for Bictegravir in LC-MS/MS Analysis

| Matrix | Recovery (%) | Reference |

| Human Plasma | 95.3 (total radioactivity) | [5] |

| Nonclinical Species (feces) | >80 (total radioactivity) | [5] |

Table 3: Recovery of [14C]-Bictegravir in Mass Balance Studies

Visualizations

Caption: Workflow for a human ADME study using [14C]-Bictegravir.

Caption: Experimental workflow for LC-MS/MS bioanalysis of Bictegravir.

References

- 1. ijper.org [ijper.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2018005328A1 - Deuterated bictegravir - Google Patents [patents.google.com]

- 5. Human and nonclinical disposition of [14C]bictegravir, a potent integrase strand-transfer inhibitor for the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Bictegravir-15N, d2 in HIV Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir is a potent, second-generation integrase strand transfer inhibitor (INSTI) that is a cornerstone of modern antiretroviral therapy (ART) for the treatment of HIV-1 infection.[1][2][3] Its high efficacy, favorable resistance profile, and convenient once-daily dosing have made it a preferred agent in combination therapies.[4] To facilitate rigorous preclinical and clinical research, a stable isotope-labeled internal standard, Bictegravir-15N, d2, has been developed. This technical guide provides an in-depth overview of the role and applications of Bictegravir-15N, d2 in HIV research, with a focus on its use in quantitative bioanalysis.

Physicochemical Properties of Bictegravir-15N, d2

Bictegravir-15N, d2 is a synthetic, non-radioactive, isotopically labeled version of Bictegravir. The incorporation of one nitrogen-15 (¹⁵N) and two deuterium (²H or d) atoms results in a molecule with a higher molecular weight than the parent compound, while maintaining identical chemical properties. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays.

| Property | Value |

| Chemical Formula | C₂₁H₁₆D₂F₃N₂¹⁵NO₅ |

| Molecular Weight | 452.39 g/mol |

| Isotopic Purity | Typically >98% |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Mechanism of Action of Bictegravir

Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[5][6][7] Integrase facilitates the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[8] Bictegravir is a strand transfer inhibitor, meaning it binds to the active site of the integrase-viral DNA complex and blocks the covalent linkage of the viral DNA to the host cell's DNA.[2][9] This effectively halts the viral replication cycle.[2]

Caption: Mechanism of Bictegravir action on HIV-1 integrase.

In Vitro Activity of Bictegravir

Bictegravir demonstrates potent antiviral activity against a broad range of HIV-1 subtypes and has a high barrier to the development of resistance.[1] The following table summarizes key in vitro activity parameters.

| Parameter | Cell Type | Value (nM) | Reference |

| EC₅₀ | MT-4 | 2.5 | [10] |

| EC₅₀ | CEMx174 | 1.5 | [10] |

| EC₅₀ | Primary Human PBMCs | 0.2 - 2.0 | [10] |

| Protein-Adjusted EC₅₀ | 90% Human Serum | 120 | [10] |

| IC₅₀ (Strand Transfer) | Recombinant Integrase | 7.5 | [10] |

Role of Bictegravir-15N, d2 in Quantitative Bioanalysis

The primary and most critical role of Bictegravir-15N, d2 is as an internal standard (IS) for the accurate quantification of Bictegravir in biological matrices such as plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).

Principle of Isotope Dilution Mass Spectrometry:

A known amount of Bictegravir-15N, d2 is added to the biological sample containing an unknown amount of Bictegravir. The labeled (heavy) and unlabeled (light) forms of the analyte are chemically identical and therefore exhibit the same behavior during sample extraction, chromatography, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the analyte and the internal standard equally. The mass spectrometer can differentiate between the two forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the peak areas of the analyte to the internal standard, the concentration of the analyte in the original sample can be accurately calculated.

Experimental Protocol: Quantification of Bictegravir in Human Plasma using LC-MS/MS

This section provides a typical experimental protocol for the quantification of Bictegravir in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bictegravir-15N, d2 as the internal standard.

Materials and Reagents

-

Bictegravir reference standard

-

Bictegravir-15N, d2 internal standard

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, ultrapure

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and internal standard working solution at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma.

-

Add 100 µL of the internal standard working solution (Bictegravir-15N, d2 in ACN).

-

Vortex the mixture for 30 seconds to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an HPLC vial for analysis.

Caption: Workflow for plasma sample preparation.

LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or gradient elution, optimized for separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Bictegravir: m/z 450.1 → 289.1; Bictegravir-15N, d2: m/z 453.1 → 291.1 (Example transitions, may vary by instrument) |

| Collision Energy | Optimized for each transition |

Data Analysis

-

Integrate the peak areas for both Bictegravir and Bictegravir-15N, d2.

-

Calculate the peak area ratio (Bictegravir / Bictegravir-15N, d2).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Bictegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

Applications in HIV Research

The use of Bictegravir-15N, d2 is integral to various areas of HIV research:

-

Pharmacokinetic (PK) Studies: Accurate determination of Bictegravir concentrations in plasma over time is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Drug-Drug Interaction (DDI) Studies: Investigating the effect of co-administered drugs on Bictegravir exposure.

-

Therapeutic Drug Monitoring (TDM): In certain clinical scenarios, monitoring drug levels in patients to ensure optimal therapeutic concentrations and minimize toxicity.

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of Bictegravir.

-

In Vitro and In Vivo Correlation (IVIVC): Establishing a relationship between in vitro drug dissolution and in vivo drug absorption.

Synthesis of Bictegravir-15N, d2

While detailed, step-by-step synthetic protocols for isotopically labeled compounds are often proprietary, the general approach involves introducing the stable isotopes at a late stage of the synthesis of the parent molecule, Bictegravir. The ¹⁵N can be incorporated through the use of a ¹⁵N-labeled amine precursor, and the deuterium atoms can be introduced via a deuterated reducing agent or a deuterated building block. The synthesis is designed to be efficient and to ensure high isotopic enrichment.

Conclusion

Bictegravir-15N, d2 is an indispensable tool in the research and development of the antiretroviral drug Bictegravir. Its role as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable quantitative data. This, in turn, enables a thorough understanding of the pharmacology of Bictegravir, supporting its safe and effective use in the treatment of HIV-1 infection. The methodologies described in this guide provide a framework for researchers to employ this critical reagent in their own studies, contributing to the ongoing efforts to combat the HIV epidemic.

References

- 1. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Gilead to Spotlight New Virology Data Across HIV, Viral Hepatitis and Respiratory Diseases at IDWeek 2025 - BioSpace [biospace.com]

- 5. Going beyond Integration: The Emerging Role of HIV-1 Integrase in Virion Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrase - Wikipedia [en.wikipedia.org]

- 7. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 8. HIV integration - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. journals.asm.org [journals.asm.org]

The Gold Standard of Quantification: An In-depth Technical Guide to Stable Isotope Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within the realms of proteomics, metabolomics, and pharmaceutical development, the demand for precise and accurate quantification of molecules is paramount. Stable Isotope Labeled (SIL) internal standards have emerged as the gold standard to meet this demand, offering unparalleled accuracy in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the core principles, synthesis, experimental protocols, and applications of SIL standards, empowering researchers to leverage this powerful technology in their work.

Core Principles of Stable Isotope Labeled Standards

Stable isotope labeling involves the incorporation of heavy isotopes of elements such as carbon (¹³C), nitrogen (¹⁵N), or hydrogen (²H or D) into a molecule of interest.[1] These labeled compounds are chemically identical to their endogenous, "light" counterparts but possess a greater mass.[1] This mass difference allows them to be distinguished by a mass spectrometer, forming the basis of the stable isotope dilution (SID) method.[2]

The fundamental principle of SID is the addition of a known amount of a SIL internal standard to a sample at the earliest stage of analysis.[3] The SIL standard co-elutes with the analyte of interest during chromatographic separation and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[4] By measuring the ratio of the signal intensity of the endogenous analyte to that of the SIL standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss during preparation or variations in instrument response.[5][6] This methodology provides the highest possible analytical specificity for quantitative determinations.[7]

Synthesis of Stable Isotope Labeled Standards

The generation of high-quality SIL standards is crucial for the success of quantitative assays. Two primary methods are employed for their synthesis:

-

Chemical Synthesis: This approach involves designing a synthetic route to build the target molecule using isotopically enriched building blocks. For instance, the synthesis of riluzolamide-¹³C,¹⁵N₂ utilizes urea-¹³C,¹⁵N₂ as a labeled precursor. This method offers precise control over the location and number of isotopic labels.

-

Hydrogen/Deuterium Exchange: This technique involves exchanging hydrogen atoms with deuterium in the presence of a suitable catalyst. While often more cost-effective, care must be taken to ensure that the deuterium labels are incorporated into non-exchangeable positions within the molecule to prevent their loss during sample processing.[1]

Key Applications and Experimental Workflows

SIL standards are indispensable across various scientific disciplines, each with its specific experimental workflows.

Quantitative Proteomics

In proteomics, SIL standards enable the accurate quantification of proteins and their post-translational modifications.

SILAC is a metabolic labeling strategy where cells are cultured in media containing either normal ("light") or heavy isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine).[8][9] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins.[8] The "heavy" and "light" cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The ratio of the peak intensities of the heavy and light peptides provides a precise measure of the relative protein abundance between the two conditions.[10]

Experimental Workflow: Quantitative Proteomics using SILAC

The Protein Standard for Absolute Quantification (PSAQ™) strategy utilizes full-length, stable isotope-labeled proteins as internal standards.[11] These standards share identical biochemical properties with the target protein, allowing them to be spiked into a sample at the beginning of the workflow.[11] This approach corrects for variability in sample preparation, including protein digestion efficiency, providing highly accurate absolute quantification.[12]

Logical Workflow: Absolute Protein Quantification (PSAQ™)

References

- 1. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]

- 2. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mass spectrometry-based absolute protein quantification: PSAQ™ strategy makes use of "noncanonical" proteotypic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Technical Profile of Bictegravir-15N, d2: A Guide for Researchers

For researchers and drug development professionals engaged in the study of the HIV-1 integrase inhibitor Bictegravir, the isotopically labeled variant, Bictegravir-15N, d2, serves as an indispensable tool, primarily as an internal standard in quantitative bioanalytical assays. This technical guide provides a comprehensive overview of its commercial suppliers, physicochemical properties, mechanism of action, metabolic pathways, and a representative experimental protocol for its application.

Commercial Suppliers

Bictegravir-15N, d2 is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The following companies are among the commercial sources for this product:

-

MedChemExpress: A supplier of research chemicals and bioactive compounds.

-

Fulcrum Pharma: Specializes in reference standards for the pharmaceutical industry.

-

Simson Pharma Limited: A manufacturer and supplier of active pharmaceutical ingredients (APIs), impurities, and reference standards.

-

LGC Standards: A global leader in the production and distribution of reference materials and proficiency testing schemes.

-

Clearsynth: A technology-based manufacturer of complex chemicals and reference standards.

-

Immunomart: A supplier of a wide range of life science products, including research chemicals.

-

Elex Biotech LLC: A provider of biotechnology and pharmaceutical research reagents.

It is important to note that product availability and specifications may vary between suppliers, and researchers should request a certificate of analysis to ensure the material meets their specific experimental requirements.

Physicochemical and Pharmacokinetic Data

The utility of Bictegravir-15N, d2 in quantitative analysis is intrinsically linked to the well-characterized physicochemical and pharmacokinetic properties of the parent compound, Bictegravir. The introduction of stable isotopes (¹⁵N and ²H) results in a distinct mass shift, enabling its differentiation from the unlabeled drug in mass spectrometry-based assays, while ideally maintaining identical chromatographic behavior.

Table 1: Physicochemical Properties of Bictegravir-15N, d2

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₆D₂F₃N₂¹⁵NO₅ | [1] |

| Molecular Weight | 452.39 g/mol | [1] |

| Unlabeled CAS Number | 1611493-60-7 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically >95% (HPLC) | [2] |

| Storage Conditions | -20°C for long-term storage | [1] |

Table 2: Key Pharmacokinetic Parameters of Bictegravir (Unlabeled)

| Parameter | Value | Source |

| Plasma Half-life (t₁/₂) | 17.3 hours | [3] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2.0 - 4.0 hours | [4] |

| Plasma Protein Binding | >99% | [4] |

| Metabolism | Primarily via CYP3A4 and UGT1A1 pathways | [4][5] |

| Elimination | ~60.5% in feces, ~35% in urine (mainly as metabolites) | [4] |

| IC₅₀ (HIV-1 Integrase Strand Transfer) | 7.5 nM | [1] |

Mechanism of Action

Bictegravir is a potent inhibitor of the HIV-1 integrase enzyme, a critical component in the viral replication cycle.[5] Specifically, it targets the strand transfer step, preventing the integration of the viral DNA into the host cell's genome.[5] This action effectively halts the establishment of a productive infection. The mechanism involves the chelation of divalent metal ions in the active site of the integrase enzyme, which is essential for its catalytic activity.

Metabolic Pathway of Bictegravir

The metabolism of Bictegravir is a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. It is primarily metabolized in the liver through two main pathways: oxidation by Cytochrome P450 3A4 (CYP3A4) and glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1).[4][5] Understanding this pathway is crucial for interpreting data from pharmacokinetic studies where Bictegravir-15N, d2 is used as an internal standard.

Metabolic pathways of Bictegravir.

Experimental Protocol: Use of Bictegravir-15N, d2 as an Internal Standard in LC-MS/MS Analysis

The primary application of Bictegravir-15N, d2 is as an internal standard (IS) for the quantification of Bictegravir in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from published methodologies.[6][7][8]

Objective: To accurately quantify the concentration of Bictegravir in human plasma samples.

Materials:

-

Human plasma samples

-

Bictegravir analytical standard

-

Bictegravir-15N, d2 (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of Bictegravir (e.g., 1 mg/mL) in a suitable organic solvent like methanol or DMSO.

-

Prepare a stock solution of Bictegravir-15N, d2 (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Serially dilute the Bictegravir stock solution with blank human plasma to prepare a series of calibration standards at different concentrations (e.g., 1 to 10,000 ng/mL).[6]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 50 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the Bictegravir-15N, d2 internal standard solution (e.g., 10 µL of a 100 ng/mL solution).

-

Add a protein precipitating agent, such as 150 µL of acetonitrile.[6]

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the transitions for both Bictegravir and Bictegravir-15N, d2.

-

Bictegravir: m/z 450.1 → 289.1[7]

-

Bictegravir-15N, d2 (IS): The precursor and product ions will be shifted according to the isotopic labeling. The exact m/z values should be determined by direct infusion of the IS.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Bictegravir) and the internal standard (Bictegravir-15N, d2).

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Bictegravir in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Workflow for LC-MS/MS quantification.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A study of the pharmacokinetics, safety, and efficacy of bictegravir/emtricitabine/tenofovir alafenamide in virologically suppressed pregnant women with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 4. Population pharmacokinetics of bictegravir in real-world people with HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Storage and Stability of Bictegravir-15N, d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage and stability of the isotopically labeled compound Bictegravir-15N, d2. The information presented herein is crucial for ensuring the integrity of the compound during storage and in experimental settings. The stability data is primarily based on studies of the unlabeled parent compound, Bictegravir, with the assumption that the isotopic labeling does not significantly alter its chemical stability.

Storage Recommendations

Proper storage is critical to maintain the purity and stability of Bictegravir-15N, d2.

| Parameter | Recommendation | Reference |

| Storage Temperature | -20°C | [1] |

| Product Format | Neat solid | [1] |

| Container | Tightly sealed, light-resistant container | |

| Handling | Handle in a controlled environment to prevent contamination and moisture absorption. |

Chemical Stability and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The following sections summarize the degradation of Bictegravir under various stress conditions.

The following table summarizes the observed degradation of Bictegravir under different stress conditions as reported in the literature. These studies are indicative of the stability of the Bictegravir molecule.

| Stress Condition | Reagent/Condition Details | Observed Degradation (%) | Key Degradation Products | Reference |

| Acidic Hydrolysis | 0.1 N HCl, 24 hours | 5.42% | DP-1 (methanamine), DP-3 (carboxylic acid), and other isomeric degradation products. | [2] |

| Basic Hydrolysis | 0.1 N NaOH, 24 hours | Significant | Isomeric degradation products. | [3][4] |

| Oxidative Degradation | 3% H2O2, 24 hours | Significant | Not specified in detail. | [5] |

| Thermal Degradation | 60°C, 24 hours or 105°C, 6 hours | Sensitive | Not specified in detail. | [6] |

| Photolytic Degradation | UV light, 24 hours or 6 hours | Not specified | Not specified in detail. | [6] |

The following are generalized protocols for conducting forced degradation studies on Bictegravir, based on methodologies cited in the literature.

2.2.1. Preparation of Stock Solution A standard stock solution of Bictegravir is prepared by accurately weighing and dissolving the compound in a suitable diluent to a known concentration, for example, 5000 µg/mL.[6]

2.2.2. Acidic Degradation

-

To a specific volume of the stock solution, add an equal volume of 1N HCl.[6]

-

Keep the mixture at room temperature for a specified duration (e.g., 30 minutes to 24 hours).[6]

-

Neutralize the solution with an equivalent amount of 1N NaOH.[6]

-

Dilute the solution to a final concentration suitable for analysis.[6]

2.2.3. Basic Degradation

-

To a specific volume of the stock solution, add an equal volume of 1N NaOH.[6]

-

Maintain the solution at room temperature for a defined period (e.g., 30 minutes).[6]

-

Neutralize the reaction with an equivalent amount of 1N HCl.[6]

-

Dilute the final solution to the target concentration for analysis.[6]

2.2.4. Oxidative Degradation

-

Combine a specific volume of the stock solution with an equal volume of 10% H2O2.[6]

-

Allow the reaction to proceed at room temperature for a set time (e.g., 30 minutes).[6]

-

Dilute the resulting solution to the desired analytical concentration.[6]

2.2.5. Thermal Degradation

-

Expose a known quantity of the solid drug substance to a high temperature (e.g., 105°C) in a hot air oven for a specified duration (e.g., 6 hours).[6]

-

Alternatively, expose the drug solution to a moderately elevated temperature (e.g., 60°C) for 24 hours.

-

After exposure, dissolve and dilute the sample to the appropriate concentration for analysis.

2.2.6. Photolytic Degradation

-

Expose a solution of the drug to UV light for a defined period (e.g., 6 to 24 hours).[6]

-

Prepare the exposed solution for analysis by diluting to the target concentration.

Analytical Methodologies for Stability Assessment

The stability of Bictegravir and the quantification of its degradation products are typically assessed using stability-indicating chromatographic methods.

| Analytical Technique | Column | Mobile Phase | Detection Wavelength | Reference |

| RP-HPLC | C18 (e.g., ProntoSILHypersorb ODS C18) | 0.1 M Sodium Perchlorate and Methanol (65:35 v/v), pH 4.8 | 258 nm | |

| UPLC-MS/MS | Not specified | Not specified | Mass Spectrometry | [7] |

3.1. General RP-HPLC Method Protocol

-

Preparation of Mobile Phase: Prepare the mobile phase as specified (e.g., 0.1 M Sodium Perchlorate and Methanol in a 65:35 v/v ratio) and adjust the pH to 4.8. Filter and degas the mobile phase before use.

-

Chromatographic Conditions:

-

Analysis: Inject the prepared samples (from forced degradation studies) into the HPLC system and record the chromatograms.

-

Quantification: The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed standard solution of the same concentration.

Visualizations

Caption: A generalized workflow for conducting and analyzing forced degradation studies of Bictegravir-15N, d2.

Caption: A simplified diagram illustrating the major degradation products of Bictegravir under hydrolytic stress conditions.

References

- 1. Bictegravir-15N, d2 | CAS | LGC Standards [lgcstandards.com]

- 2. Study on the hydrolytic degradation behaviour of bictegravir by LC-PDA-Q/TOF-MS/MS NMR and in silico toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. impactfactor.org [impactfactor.org]

- 4. researchgate.net [researchgate.net]

- 5. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Review of analytical methods for estimating bictegravir anti-HIV drug [wisdomlib.org]

Methodological & Application

Application Note: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Bictegravir in Human Plasma using a Stable Isotope-Labeled Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bictegravir (BIC) is a potent, once-daily integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.[1] Accurate and reliable quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Bictegravir in human plasma. The method utilizes a stable isotope-labeled internal standard, Bictegravir-15N, d2, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing.[2][3]

Principle

The method involves a simple and rapid protein precipitation step for plasma sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode. The use of a stable isotope-labeled internal standard (SIL-IS), Bictegravir-15N, d2, which co-elutes with the analyte and has similar ionization properties, allows for accurate quantification by minimizing the impact of matrix variability and extraction inconsistencies.[3]

Experimental Protocols

Materials and Reagents

-

Bictegravir analytical standard

-

Bictegravir-15N, d2 (Internal Standard)[2]

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Human plasma (K2-EDTA)

Standard and Internal Standard Stock Solutions

-

Bictegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bictegravir in methanol to obtain a final concentration of 1 mg/mL.

-

Bictegravir-15N, d2 (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bictegravir-15N, d2 in methanol to obtain a final concentration of 1 mg/mL.

-

Store stock solutions at -20°C.

Working Solutions

-

Calibration Curve (CC) and Quality Control (QC) Working Solutions: Prepare serial dilutions of the Bictegravir stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking into blank plasma to prepare CC and QC samples.

-

Internal Standard Working Solution: Dilute the Bictegravir-15N, d2 stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation

-

Thaw plasma samples and working solutions to room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 150 µL of the internal standard working solution (100 ng/mL Bictegravir-15N, d2 in acetonitrile).[4]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.[4]

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | Kinetex EVO C18, 50 x 3.0 mm, 5 µm[4] |

| Mobile Phase | 80:20 (v/v) Acetonitrile:0.1% Formic Acid in Water[4] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 2.0 minutes[4] |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][5] |

| MRM Transitions | Bictegravir: m/z 450.1 → 289.1[4][5] |

| Bictegravir-15N, d2: (Predicted) m/z 453.1 → 291.1 | |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

Data Presentation

Table 1: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 10,000 ng/mL[4][6] |

| Correlation Coefficient (r²) | > 0.999[4] |

| Mean Extraction Recovery | ~98.6%[4][6] |

| Intra-day Precision (%CV) | < 5%[4] |

| Inter-day Precision (%CV) | < 8%[4] |

| Intra-day Accuracy (%Bias) | 94.7% - 101.8%[4] |

| Inter-day Accuracy (%Bias) | 96.8% - 99.5%[4] |

Visualizations

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Bictegravir in Human Plasma using a Validated LC-MS/MS Method with Bictegravir-¹⁵N, d₂ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1] Accurate quantification of Bictegravir in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for the quantification of Bictegravir in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The method utilizes a stable isotope-labeled internal standard, Bictegravir-¹⁵N, d₂, to ensure high accuracy and precision.

Experimental Protocols

1. Materials and Reagents

-

Bictegravir reference standard

-

Bictegravir-¹⁵N, d₂ internal standard (IS)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (with K₂EDTA as anticoagulant)

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bictegravir and Bictegravir-¹⁵N, d₂ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Bictegravir stock solution in a mixture of methanol and water (50:50, v/v) to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of Bictegravir-¹⁵N, d₂ in acetonitrile.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration curve standards and quality control samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of the internal standard spiking solution (Bictegravir-¹⁵N, d₂ in acetonitrile).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A UHPLC or HPLC system capable of delivering a stable flow rate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Acquity® UPLC® BEH™ C18 (2.1 x 100 mm, 1.7 µm) or equivalent[2] |

| Mobile Phase | Isocratic: 80% Acetonitrile, 20% Water with 0.1% Formic Acid[2] |

| Flow Rate | 0.25 mL/min[1] |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Scan Type | Multiple Reaction Monitoring (MRM)[2] |

| Source Temperature | 550°C[1] |

| Ion Spray Voltage | 5500 V[1] |

| Nebulizer Gas (GS1) | 55 psi[1] |

| Drying Gas (GS2) | 60 psi[1] |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Bictegravir and Internal Standard

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Bictegravir | 450.2 | 289.2 / 145.4[2] |

| Bictegravir-¹⁵N, d₂ (IS) | 453.2 | 289.2[2] |

Data Presentation

The following tables summarize the quantitative performance of the described method, compiled from validated similar assays.

Table 4: Calibration Curve and Linearity

| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |

| Bictegravir | Human Plasma | 1 - 10,000[1] | ≥0.9991[1] |

| Bictegravir | Human Plasma | 10.70 - 8560 µg/L (total)[2] | >0.99[2] |

| Bictegravir | Human Plasma | 2 - 500[3] | >0.99[3] |

Table 5: Precision and Accuracy

| QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | ≤15% | 85-115% | ≤15% | 85-115% |

| Medium | ≤15% | 85-115% | ≤15% | 85-115% |

| High | ≤15% | 85-115% | ≤15% | 85-115% |

Note: The acceptable limits for precision (%CV) are typically ≤15% (≤20% for the Lower Limit of Quantification), and for accuracy, the mean value should be within ±15% of the nominal value (±20% at the LLOQ), in accordance with FDA guidelines.

Table 6: Recovery

| Analyte | Mean Extraction Recovery (%) | Precision (%CV) |

| Bictegravir | 98.64%[1] | 2.91%[1] |

Mandatory Visualization

Caption: Workflow for Bictegravir quantification in plasma.

References

- 1. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of total and unbound bictegravir concentrations in plasma and cerebrospinal fluid by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

Application Note: Quantitative Analysis of Bictegravir in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bictegravir (BIC) is a potent, second-generation HIV-1 integrase strand transfer inhibitor (INSTI)[1]. It is a core component of combination antiretroviral therapy, effectively suppressing viral replication by preventing the integration of viral DNA into the host cell's genome[2][3]. Accurate and precise quantification of Bictegravir in biological matrices like human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bictegravir in human plasma. The method employs a stable isotope-labeled internal standard (IS), such as Bictegravir-15N, d2 (or a similar analog like Bictegravir-d5), to ensure high accuracy and precision by correcting for matrix effects and variability during sample processing and analysis[4][5][6].

Mechanism of Action

Bictegravir targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of the integrase, Bictegravir blocks the strand transfer step of viral DNA integration into the host genome, thus halting the viral life cycle[7][8][9].

Caption: Bictegravir inhibits the HIV-1 integrase enzyme, blocking viral DNA integration.

Metabolism Overview

Bictegravir is primarily metabolized in the liver. The main metabolic pathways involve oxidation by the cytochrome P450 3A4 (CYP3A4) enzyme and glucuronidation by the UGT1A1 enzyme[7][10]. Understanding its metabolism is important for predicting potential drug-drug interactions.

Analytical Protocol

1. Principle

This method quantifies Bictegravir in human plasma using LC-MS/MS. After sample cleanup via protein precipitation, the analyte and its stable isotope-labeled internal standard are separated using reversed-phase chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode[11][12][13]. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

2. Materials and Reagents

-

Analytes: Bictegravir reference standard, Bictegravir-15N, d2 (or Bictegravir-d5) as internal standard[4].

-

Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic Acid (LC-MS grade).

-

Water: Deionized water, Type 1 or HPLC grade.

-

Plasma: Blank human plasma (K2EDTA anticoagulant).

3. Instrumentation

-

LC System: A UHPLC or HPLC system capable of delivering accurate gradients.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source[11].

4. Experimental Procedures

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bictegravir and the internal standard in a suitable solvent such as DMSO or methanol[4][14].

-

Working Solutions: Prepare intermediate and spiking working solutions by serially diluting the stock solutions with a mixture of methanol and water.

-

Internal Standard Spiking Solution: Dilute the internal standard working solution in acetonitrile to the desired concentration (e.g., 150 ng/mL)[4]. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the internal standard spiking solution (in acetonitrile) to each tube[11].

-

Vortex the samples for 5 minutes to precipitate proteins.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C[11].

-

Transfer 50 µL of the clear supernatant to a new tube or HPLC vial insert.

-

Add 150 µL of 50% acetonitrile in water to the supernatant[11].

-

Vortex briefly and inject a small volume (e.g., 2-5 µL) into the LC-MS/MS system.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following tables summarize typical starting conditions for the method. These may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18, e.g., Kinetex EVO C18 (50 x 3.0 mm, 5 µm)[11][13] or Waters Atlantis T3 C18 (50 x 2.1 mm, 3 µm)[4][15] |

| Mobile Phase A | 0.1% Formic Acid in Water[14] |

| Mobile Phase B | Acetonitrile[14] |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Isocratic (e.g., 80% B)[11][13] or a shallow gradient |

| Injection Volume | 2 - 5 µL |

| Column Temperature | 40°C |

| Total Run Time | 2 - 4 minutes[5][11] |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Condition |

|---|---|

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive[4][11] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5500 V |

| Source Temperature | ~500 - 600°C |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions for Bictegravir and Internal Standard

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |

|---|---|---|

| Bictegravir | 450.1 | 289.1[11][16] |

| Bictegravir-15N, d2 (IS) | ~453.1 | ~289.1 |

| Bictegravir-d5 (IS) | ~455.1 | ~289.1 |

Note: The exact m/z for the internal standard will depend on the specific labeled positions. The values for Bictegravir-15N, d2 and Bictegravir-d5 are illustrative.

Method Performance Characteristics

The described method, when validated according to regulatory guidelines (e.g., FDA), demonstrates excellent performance. Typical validation results are summarized below.

Table 4: Summary of Method Validation Parameters

| Parameter | Typical Performance |

|---|---|

| Linearity Range | 20 - 20,000 ng/mL[4][15] |

| Correlation Coefficient (r²) | > 0.99[4][15] |

| Intra- & Inter-assay Precision (%CV) | < 15% (< 11.4% reported)[4][15] |

| Intra- & Inter-assay Accuracy (%Bias) | Within ±15% (±8.5% reported)[4][15] |

| Extraction Recovery | > 90% (99.1% - 110% reported)[4] |

| Matrix Effect | Minimal and compensated by the internal standard |

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of Bictegravir in human plasma. The use of a stable isotope-labeled internal standard, such as Bictegravir-15N, d2, is critical for achieving the accuracy and precision required for clinical and research applications. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making the method suitable for studies involving a large number of samples.

References

- 1. Bictegravir - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. Bictegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Development and validation of a multiplex UHPLC-MS/MS assay with stable isotopic internal standards for the monitoring of the plasma concentrations of the antiretroviral drugs bictegravir, cabotegravir, doravirine, and rilpivirine in people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. go.drugbank.com [go.drugbank.com]

- 8. google.com [google.com]

- 9. New integrase inhibitor bictegravir looks promising in early studies | aidsmap [aidsmap.com]

- 10. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bohrium.com [bohrium.com]

- 13. researchgate.net [researchgate.net]

- 14. Simultaneous quantification of five antiretrovirals in human tissues using ultra-high performance liquid chromatography-tandem mass spectrometry methods for therapeutic drug monitoring at the sites of action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijper.org [ijper.org]

Application Note: High-Throughput and Accurate Quantification of Bictegravir in Biological Matrices

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Abstract

This application note provides detailed protocols for the sample preparation of Bictegravir in biological matrices, primarily human plasma, for quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as Bictegravir-¹⁵N d₂, is crucial for achieving accurate and precise results by compensating for matrix effects and variability in sample processing.[1] This document outlines three common extraction techniques: protein precipitation (PPT), solid-phase extraction (SPE), and liquid-liquid extraction (LLE), with a particular focus on the widely adopted protein precipitation method.[2][3][4][5]

Introduction

Bictegravir (BIC) is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[3] Accurate measurement of Bictegravir concentrations in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A robust and reliable sample preparation method is fundamental to minimizing interference from endogenous matrix components and ensuring the accuracy and precision of the analytical method. The use of a labeled internal standard is highly recommended to control for variability during sample preparation and analysis.[1]

Sample Preparation Workflow

The general workflow for preparing biological samples for Bictegravir analysis is depicted below. This process involves the addition of an internal standard, extraction of the analyte from the matrix, and preparation of the final extract for injection into the LC-MS/MS system.

Caption: General workflow for Bictegravir sample preparation.

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the extraction of Bictegravir from plasma samples.[2][3][4][5] It involves the addition of an organic solvent to denature and precipitate plasma proteins, followed by centrifugation to separate the protein-free supernatant containing the analyte.

Materials:

-

Human plasma

-

Bictegravir analytical standard

-

Bictegravir-¹⁵N d₂ internal standard (or other suitable labeled standard)

-

Acetonitrile (ACN), HPLC grade[3]

-

Methanol (MeOH), HPLC grade

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Sample Aliquoting: Aliquot 50-200 µL of human plasma into a clean microcentrifuge tube.[2][3]

-

Internal Standard Spiking: Add a small volume (e.g., 50 µL) of the internal standard working solution (e.g., 1 µg/mL Bictegravir-¹⁵N d₂ in methanol) to each plasma sample, standard, and quality control sample.[2]

-

Protein Precipitation: Add a precipitating agent, typically 3-4 volumes of cold acetonitrile, to each tube.[2][3] For example, for a 200 µL plasma sample, add 600-800 µL of ACN.

-

Vortexing: Vortex the samples vigorously for 1-5 minutes to ensure thorough mixing and complete protein precipitation.[3]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet the precipitated proteins.[3]

-

Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the mobile phase used for LC-MS/MS analysis. This step helps to concentrate the sample and improve compatibility with the chromatographic system.

-

Analysis: Inject an aliquot (e.g., 2 µL) of the prepared sample into the LC-MS/MS system for analysis.[3]

Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to protein precipitation by utilizing a solid sorbent to retain the analyte of interest while washing away interferences. This method can lead to lower matrix effects and improved sensitivity.

Materials:

-

SPE cartridges (e.g., C18 or polymeric reversed-phase)

-

SPE vacuum manifold

-

Methanol (for conditioning and elution)

-

Deionized water (for equilibration)

-

Washing solution (e.g., 5% methanol in water)

-

Elution solvent (e.g., methanol or acetonitrile)

Protocol:

-

Sample Pre-treatment: Perform steps 1 and 2 from the Protein Precipitation protocol. The plasma sample may need to be diluted with an acidic solution (e.g., 4% phosphoric acid) to facilitate binding to the sorbent.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water through the sorbent.[6] Do not allow the cartridge to dry out.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of the washing solution to remove hydrophilic interferences.

-

Elution: Elute Bictegravir and the internal standard from the cartridge with 1 mL of the elution solvent into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the Protein Precipitation protocol.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Materials:

-

Extraction solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate)

-

Aqueous buffer (to adjust pH if necessary)

-

Glass test tubes

-

Centrifuge

Protocol:

-

Sample Pre-treatment: Perform steps 1 and 2 from the Protein Precipitation protocol. An optional step is to adjust the pH of the plasma sample with a buffer to optimize the extraction efficiency of Bictegravir.

-

Extraction: Add 3-5 volumes of the extraction solvent to the plasma sample in a glass test tube.

-

Mixing: Cap the tube and vortex or shake vigorously for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge at a moderate speed (e.g., 4000 rpm) for 5 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

-

Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute as described in the Protein Precipitation protocol.

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Bictegravir using different sample preparation methods coupled with LC-MS/MS.

| Parameter | Protein Precipitation | Solid-Phase Extraction | Liquid-Liquid Extraction | Reference(s) |

| Recovery | >98% | 80-120% | >85% | [3][6] |

| Linearity Range | 1 - 10,000 ng/mL | Analyte Dependent | Analyte Dependent | [3] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Analyte Dependent | Analyte Dependent | [3] |

| Precision (%RSD) | < 5% | < 15% | < 15% | [3][6] |

| Accuracy (%Bias) | ± 5% | ± 15% | ± 15% | [3][6] |

Conclusion